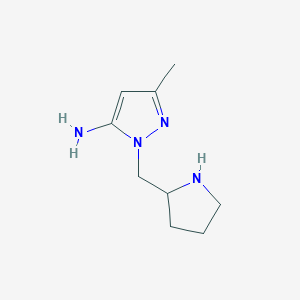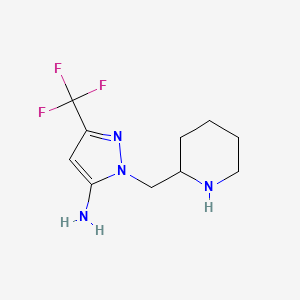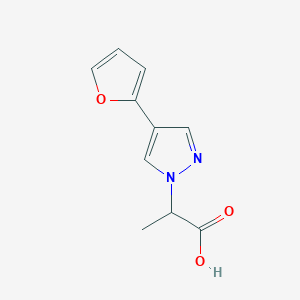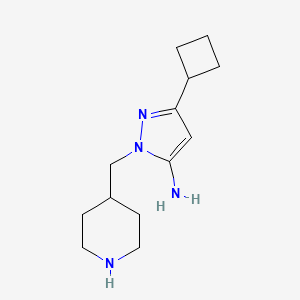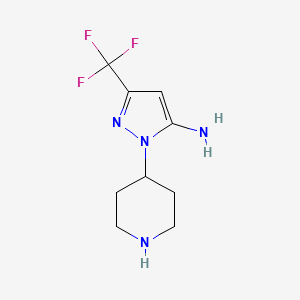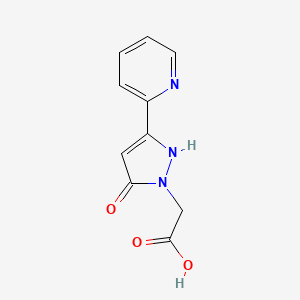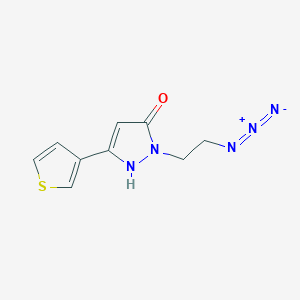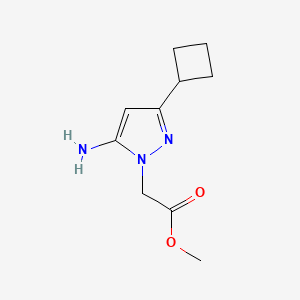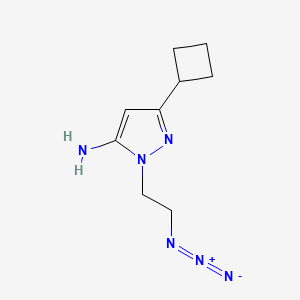
2-(5-氨基-3-苯基-1H-吡唑-1-基)乙酰胺
描述
科学研究应用
合成化学
吡唑衍生物在合成化学中至关重要,因为它们存在于多种杂环化合物中。 它们作为开发具有重要农用化学、荧光和生物学特性的新型化合物的核心框架 。 合成方法的进步,包括环保方法和无配体体系,扩展了吡唑衍生物在创建更有效和更具选择性的药物方面的应用 .
药物化学
在药物化学中,氨基吡唑(如我们感兴趣的化合物)因其治疗潜力而被探索。 它们为受体或酶提供了有用的配体,靶向癌症、炎症和感染等关键领域。 这些化合物的设计和构效关系对于开发新药至关重要 .
酶抑制
某些吡唑衍生物因其作为酶抑制剂的作用而被研究。 例如,某些类似物作为布鲁顿酪氨酸激酶 (BTK) 的可逆抑制剂,BTK 是针对 B 细胞恶性肿瘤的治疗靶点。 这突出了该化合物在癌症治疗中的潜力 .
利什曼病和疟疾研究
吡唑化合物在利什曼病和疟疾研究中显示出希望。 分子模拟研究证明了它们对特定病原体的体外活性,表明它们在开发针对这些疾病的新疗法中的作用 .
作用机制
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . They are found as a core framework in a huge library of heterocyclic compounds . Acetimidamide derivatives, on the other hand, are less studied, and their targets can vary widely depending on the specific compound.
Mode of Action
The mode of action of pyrazole and acetimidamide derivatives can vary greatly depending on the specific compound and its targets. For example, some pyrazole derivatives have been reported to inhibit certain enzymes, leading to their antiviral or anticancer effects .
Biochemical Pathways
Again, the affected biochemical pathways can vary greatly depending on the specific compound and its targets. Some pyrazole derivatives have been reported to affect various biochemical pathways related to inflammation, viral replication, and cell proliferation .
生化分析
Biochemical Properties
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide has been shown to interact with kinases such as p38MAPK, which are involved in cell signaling pathways . These interactions highlight the compound’s potential as a modulator of enzymatic activity and cellular processes.
Cellular Effects
The effects of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human thyroid cancer cell lines, the compound has been shown to inhibit cell proliferation by reducing AKT phosphorylation . This suggests that 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide can impact cell growth and survival, making it a potential candidate for cancer therapy. Additionally, its interaction with acetylcholinesterase can lead to changes in neurotransmission, affecting neuronal function and behavior .
Molecular Mechanism
The molecular mechanism of action of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a reversible inhibitor of Bruton Kinase (BTK), a non-receptor tyrosine kinase involved in B-cell signaling . This inhibition can disrupt B-cell receptor signaling, affecting immune responses. Additionally, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine and leading to increased neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of acetylcholinesterase activity and prolonged changes in cell signaling pathways .
Dosage Effects in Animal Models
The effects of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of neurotransmission . At higher doses, toxic or adverse effects may be observed. For example, high doses of the compound can lead to significant inhibition of acetylcholinesterase activity, resulting in impaired nerve transmission and behavioral changes . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with acetylcholinesterase affects the metabolism of acetylcholine, leading to changes in neurotransmitter levels . Additionally, its interaction with kinases such as p38MAPK can influence metabolic pathways related to cell growth and survival . These interactions underscore the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these molecules affects its localization and accumulation. For example, the compound may be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity . Additionally, binding to proteins such as acetylcholinesterase can affect the compound’s distribution within the nervous system .
Subcellular Localization
The subcellular localization of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its interaction with acetylcholinesterase suggests localization at cholinergic synapses, where it can modulate neurotransmission . Additionally, the compound’s interaction with kinases such as p38MAPK may involve localization to signaling complexes within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
属性
IUPAC Name |
2-(5-amino-3-phenylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c12-10(13)7-16-11(14)6-9(15-16)8-4-2-1-3-5-8/h1-6H,7,14H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSNHYIFCDCKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


